Jaspamide M
CAS No.:
Cat. No.: VC1948152
Molecular Formula: C35H43BrN4O6
Molecular Weight: 695.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H43BrN4O6 |
|---|---|
| Molecular Weight | 695.6 g/mol |
| IUPAC Name | (4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-10,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
| Standard InChI | InChI=1S/C35H43BrN4O6/c1-19-14-20(2)16-22(4)46-31(42)18-29(24-10-12-25(41)13-11-24)39-35(45)30(40-34(44)23(5)37-33(43)21(3)15-19)17-27-26-8-6-7-9-28(26)38-32(27)36/h6-14,20-23,29-30,38,41H,15-18H2,1-5H3,(H,37,43)(H,39,45)(H,40,44)/b19-14+/t20-,21-,22-,23-,29+,30+/m0/s1 |
| Standard InChI Key | MCCCWOHEVPWUGJ-PKWVKXEBSA-N |
| Isomeric SMILES | C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
| Canonical SMILES | CC1CC(OC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(CC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Introduction
Chemical Structure and Properties
Jaspamide M is characterized as a white amorphous solid with an optical rotation value of [α]25D +20.6 (c 0.03, chloroform) . Mass spectrometric analysis via ESIMS reveals a pseudomolecular ion peak at m/z 695.6–697.6 [M+H]+, indicating the presence of bromine in the molecule, which is evident from the isotopic pattern .
Like the parent compound jaspamide, Jaspamide M belongs to the cyclodepsipeptide class, featuring a unique combination of peptide and polyketide biosynthetic elements . The cyclodepsipeptide core of jaspamide derivatives typically consists of a tripeptide portion linked to a polypropionate fragment forming a macrocyclic structure .
Isolation and Characterization
Source Organism
Jaspamide M has been isolated from the marine sponge Jaspis splendans . This sponge species has proven to be a rich source of bioactive secondary metabolites, including multiple jaspamide derivatives. Through bioactivity-guided chemical investigation of ethyl acetate soluble fractions of the sponge extract, minor analogues of jaspamide, including Jaspamide M, have been successfully isolated .
Extraction and Purification
The isolation of jaspamide derivatives typically follows established protocols involving multiple chromatographic steps. Initial extraction of the sponge material with organic solvents is followed by fractionation using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 gel filtration, and reversed-phase HPLC . The low yield of Jaspamide M (as with many marine natural products) presents challenges for extraction and characterization, often necessitating large-scale collection of sponge material for sufficient isolation.
Structural Characterization
Structural elucidation of Jaspamide M has been accomplished through a combination of one- and two-dimensional NMR techniques, mass spectrometry, and optical rotation measurements. The bromination pattern of the tryptophan moiety, which differentiates Jaspamide M from other derivatives, has been determined through detailed analysis of NMR coupling patterns and chemical shifts . The complete stereochemistry has been established through comparison with the parent compound and analysis of ROESY spectra, revealing correlations that confirm the spatial arrangement of functional groups .
Biological Activities
Cytotoxicity
Jaspamide M exhibits potent cytotoxic activities, consistent with the biological profile of other jaspamide derivatives. Studies have demonstrated its effectiveness against various cancer cell lines, with IC50 values reported in the low micromolar to nanomolar range . This potent cytotoxicity suggests potential applications in cancer therapeutics, although the narrow therapeutic window necessitates careful consideration of dosage.
Microfilament Disruption Activity
Like the parent compound, Jaspamide M has been shown to cause microfilament disruption in cellular systems . Jaspamide is known to stabilize filamentous actin (F-actin), leading to disruption of normal cytoskeletal dynamics . This mechanism of action underlies many of the observed biological effects, including cytotoxicity and antifungal activity. The actin-binding properties of jaspamide derivatives make them valuable tools for studying cytoskeletal dynamics in addition to their potential therapeutic applications.
Comparison with Other Jaspamide Derivatives
To date, approximately fifteen jaspamide congeners (designated with letters B-P) have been isolated from the genus Jaspis . These derivatives exhibit varying degrees of cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.01 to 33 μM . The structure-activity relationships among these derivatives provide valuable insights into the molecular features essential for biological activity.
Jaspamide derivatives primarily differ in their bromination patterns of the tryptophan moiety and modifications in the polyketide segment . These structural variations correlate with differences in biological potency, with certain modifications enhancing activity while others diminish effectiveness. Comprehensive understanding of these structure-activity relationships is essential for the rational design of synthetic analogues with improved pharmacological profiles.
Research Applications
As a Molecular Probe
The unique interaction of jaspamide compounds with actin filaments makes Jaspamide M and related derivatives valuable tools for investigating cytoskeletal dynamics in cellular systems. Their ability to stabilize F-actin provides researchers with molecular probes for studying complex cellular processes dependent on cytoskeletal integrity, including cell division, migration, and morphogenesis .
Structure-Activity Relationship Studies
Analysis of the structural variations among jaspamide derivatives has revealed key features essential for biological activity. The tripeptide portion of jasplakinolide and its analogues, including Jaspamide M, can be synthesized using the Ugi reaction, providing a more efficient synthetic route compared to previous methods . This synthetic accessibility facilitates the preparation of structural analogues for comprehensive structure-activity relationship studies.
The modification of the tryptophan residue in Jaspamide M represents a strategic point for structural diversification, potentially influencing both potency and selectivity. Understanding the impact of such modifications on biological activity provides valuable guidance for the rational design of synthetic analogues with improved pharmacological profiles.
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